N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-8-yl)acetamide is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy groups on the phenyl ring are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the spirocyclic core.
Reduction: Reduction reactions could target the carbonyl groups in the acetamide moiety.
Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In medicinal chemistry, N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide would depend on its specific biological target. Generally, compounds with spirocyclic structures can interact with enzymes or receptors in unique ways, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structures include spirooxindoles and spirocyclic lactams.
Phenylacetamides: Compounds like N-phenylacetamide and its derivatives share some structural similarities.
Uniqueness
The uniqueness of N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide lies in its combination of a spirocyclic core with a dimethoxyphenyl group and an acetamide moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5/c1-21-16(24)18(20-17(21)25)6-8-22(9-7-18)11-15(23)19-12-4-5-13(26-2)14(10-12)27-3/h4-5,10H,6-9,11H2,1-3H3,(H,19,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLPXYDYGVFWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC(=C(C=C3)OC)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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